molecular formula C50H54N4O11S3 B13724891 Sulfo-Cy3 DBCO

Sulfo-Cy3 DBCO

Cat. No.: B13724891
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy3 DBCO is synthesized through a series of chemical reactions involving the Cyanine3 fluorophore and Dibenzocyclooctyne (DBCO). The DBCO group enables copper-free biocompatible click chemistry with fast reaction kinetics . The synthesis involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of click chemistry .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same SPAAC reaction. The process ensures high purity and stability of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments .

Major Products Formed

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Cyanine3 fluorophore and the DBCO group, which provides fast reaction kinetics and good stability. Its pH insensitivity and water solubility make it particularly suitable for a wide range of applications in biological systems .

Properties

Molecular Formula

C50H54N4O11S3

Molecular Weight

983.2 g/mol

IUPAC Name

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Origin of Product

United States

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